molecular formula C6H6N2 B12904198 3-Pyridinecarbonitrile, 1,4-dihydro- CAS No. 23974-91-6

3-Pyridinecarbonitrile, 1,4-dihydro-

Cat. No.: B12904198
CAS No.: 23974-91-6
M. Wt: 106.13 g/mol
InChI Key: OHOODZGNNBPUPK-UHFFFAOYSA-N
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Description

1,4-Dihydropyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their wide range of biological activities and are commonly used in medicinal chemistry. The structure of 1,4-dihydropyridine-3-carbonitrile consists of a dihydropyridine ring with a cyano group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydropyridine-3-carbonitrile can be synthesized using various methods. One common method involves the multicomponent reaction of aldehydes, malononitrile, and amines in the presence of a catalyst. For example, a one-pot synthesis using p-toluenesulfonic acid as a catalyst in ethanol has been reported to yield good to excellent results . Another method involves the use of porcine pancreatic lipase as a catalyst in dimethyl sulfoxide, which offers mild reaction conditions and environmental acceptability .

Industrial Production Methods

Industrial production of 1,4-dihydropyridine-3-carbonitrile typically involves large-scale multicomponent reactions. These reactions are optimized for high yield and purity, often using environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Amino-dihydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as calcium channels. By binding to and blocking voltage-gated L-type calcium channels, the compound reduces the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure . This mechanism is similar to that of other dihydropyridine derivatives used as calcium channel blockers.

Comparison with Similar Compounds

1,4-Dihydropyridine-3-carbonitrile can be compared with other dihydropyridine derivatives such as:

  • Nifedipine
  • Amlodipine
  • Isradipine
  • Felodipine

These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties.

Properties

IUPAC Name

1,4-dihydropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c7-4-6-2-1-3-8-5-6/h1,3,5,8H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOODZGNNBPUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CNC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341140
Record name 3-Pyridinecarbonitrile, 1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23974-91-6
Record name 3-Pyridinecarbonitrile, 1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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